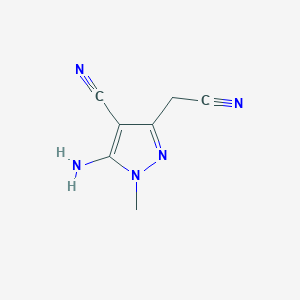

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a polyfunctionalized pyrazole derivative. This compound is of significant interest due to its potential applications in synthetic organic chemistry and medicinal chemistry. It is known for its ability to form various heterocyclic compounds, which are valuable in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

It’s known that the compound can enter into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . These derivatives have been found to interact with various protein targets .

Mode of Action

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile interacts with its targets through condensation reactions. When it reacts with β-diketones and dibenzalacetone, it forms 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . In an acid medium, its reaction with cyanoguanidine leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .

Biochemical Pathways

The compound’s ability to form various polyheterocyclic pyrazole derivatives suggests that it may influence a range of biochemical processes .

Pharmacokinetics

Bioavailability parameters were predicted for the obtained products in silico .

Result of Action

The formation of various polyheterocyclic pyrazole derivatives suggests that it may have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units. This compound interacts with various enzymes and proteins, facilitating the formation of complex heterocyclic structures. For instance, it reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacts with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These interactions highlight the compound’s ability to participate in diverse biochemical reactions, making it a valuable reagent in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enter into condensation reactions with β-diketones and dibenzalacetone, leading to the formation of polyheterocyclic pyrazole derivatives . These derivatives can impact cellular processes by interacting with specific proteins and enzymes, thereby altering cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . Additionally, the compound’s structure enables it to participate in nucleophilic substitution reactions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, leading to the formation of different polyheterocyclic derivatives . These transformations can impact the compound’s bioavailability and efficacy, making it essential to monitor its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical activity. The compound’s ability to form stable complexes with enzymes allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with specific proteins allows it to be efficiently transported and localized within cells . These interactions are critical for the compound’s bioavailability and efficacy, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific proteins and enzymes allows it to be directed to specific compartments or organelles within the cell . These interactions are crucial for the compound’s activity and function, highlighting the importance of understanding its subcellular localization in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile dimer with hydrazine. This reaction proceeds smoothly to yield the desired compound . Another method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.

Cyclization Reactions: It can form hexahydropyrazolo[1,5-a]quinazolines when reacted with 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.

Common Reagents and Conditions

Condensation Reactions: Typically involve β-diketones and dibenzalacetone in the presence of an acid medium.

Cyclization Reactions: Involve 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid.

Major Products

Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from condensation reactions.

Hexahydropyrazolo[1,5-a]quinazolines: Formed from cyclization reactions.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound with similar reactivity and applications.

Pyrazolo[1,5-a]pyrimidine Derivatives: Formed from the condensation reactions of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Hexahydropyrazolo[1,5-a]quinazolines: Formed from the cyclization reactions of this compound.

Uniqueness

This compound is unique due to its high functionalization, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Biologische Aktivität

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 53871-49-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies.

- Molecular Formula : C7H7N5

- Molecular Weight : 161.168 g/mol

- SMILES Notation : Cc1n[nH]c(=n1C(C#N)N)C#N

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogens, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as , indicating strong antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Pathogen Tested | MIC () | MBC () | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | 85 |

| 5a | Escherichia coli | 0.30 | 0.35 | 80 |

| 10 | Candida albicans | 0.50 | 0.55 | 75 |

Anticancer Activity

The anticancer potential of this compound is underscored by its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown that it can effectively arrest the cell cycle in the G2/M phase, leading to reduced proliferation of cancer cells .

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound ID | Cell Line Tested | IC50 (mM) | Growth Inhibition (%) |

|---|---|---|---|

| 5 | HepG2 (Liver Cancer) | 0.08 - 12.07 | 54.25 |

| 11 | HeLa (Cervical Cancer) | >10 | 38.44 |

| SR-318 | HCT-15 (Colon Cancer) | 0.48 | >90 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. For instance, it significantly inhibited TNF-alpha release in LPS-stimulated whole blood with an IC50 value of , demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A comprehensive study on various pyrazole derivatives indicated that compound 7b exhibited superior antimicrobial activity compared to traditional antibiotics like Ciprofloxacin, particularly against biofilm-forming bacteria . -

Anticancer Mechanism :

Docking studies revealed that the binding of pyrazole derivatives to the colchicine site on tubulin could explain their mechanism in inhibiting cancer cell proliferation . This interaction suggests that these compounds may serve as effective chemotherapeutic agents. -

Inflammatory Response Modulation :

The modulation of inflammatory cytokines by this compound highlights its potential role in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Eigenschaften

IUPAC Name |

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNBVYKHUHEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CC#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222221 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-49-1 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53871-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.